Synthesis and Characterization of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea: A Technical Guide
Synthesis and Characterization of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea: A Technical Guide
Introduction & Pharmacological Relevance
1-Benzyl-3-(2,2,2-trifluoroethyl)urea (CAS: 897579-02-1)[1] is a highly versatile fluorinated asymmetric urea. In modern medicinal chemistry, the incorporation of the 2,2,2-trifluoroethyl moiety is a privileged strategy to enhance metabolic stability, modulate lipophilicity, and improve target residence time[2]. Urea derivatives serve as critical pharmacophores in the design of soluble epoxide hydrolase (sEH) inhibitors[3], kinase inhibitors, and other therapeutic agents due to their rigid conformation and dual hydrogen-bond donor/acceptor capabilities[4].
The strategic placement of the strongly electron-withdrawing trifluoroethyl group lowers the pKa of the adjacent urea nitrogen, significantly strengthening its hydrogen-bond donor capacity while simultaneously providing a metabolically robust hydrophobic shield against cytochrome P450-mediated degradation[5].
Retrosynthetic Analysis & Route Selection
Traditional synthesis of asymmetric ureas relies on the reaction of an amine with an isocyanate (e.g., 2,2,2-trifluoroethyl isocyanate)[6]. However, fluorinated isocyanates are highly volatile, toxic, lachrymatory, and pose significant scale-up hazards.
To ensure safety, high atom economy, and robust scalability, a phosgene-free approach utilizing 1,1′-Carbonyldiimidazole (CDI) is the industry standard for bench-to-pilot synthesis[4]. The CDI-mediated coupling allows for the sequential addition of amines. However, because 2,2,2-trifluoroethylamine is a notoriously weak nucleophile (due to the inductive pull of the -CF3 group), standard CDI protocols often stall at the carbamoylimidazole intermediate. To overcome this thermodynamic barrier, we employ a Brønsted acid-activated protocol using methanesulfonic acid (MsOH). This critical intervention protonates the imidazole leaving group, converting it into a highly reactive carbamoyl cation equivalent, thereby accelerating the nucleophilic displacement by the fluorinated amine[7].
Fig 1. MsOH-activated CDI-mediated synthesis of asymmetric fluorinated ureas.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that the highly reactive intermediates are controlled to prevent the formation of unwanted symmetrical urea byproducts.
Reagents & Materials:
-
Benzylamine (1.0 equiv, 10.0 mmol)
-
1,1′-Carbonyldiimidazole (CDI) (1.1 equiv, 11.0 mmol)
-
2,2,2-Trifluoroethylamine (1.2 equiv, 12.0 mmol)
-
Methanesulfonic acid (MsOH) (2.0 equiv, 20.0 mmol)
-
Anhydrous Acetonitrile (15 mL/g of starting material)
Step-by-Step Procedure:
-
Intermediate Formation: Suspend CDI in anhydrous acetonitrile under an inert nitrogen atmosphere in a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.
-
Nucleophilic Addition: Add benzylamine dropwise over 15 minutes via a syringe pump.
-
Causality: The dropwise addition of the amine to a slight excess of CDI ensures that the local concentration of CDI is always higher than the amine. This kinetic control strictly prevents the highly nucleophilic benzylamine from reacting with the newly formed intermediate, thereby eliminating the formation of symmetrical 1,3-dibenzylurea.
-
-
Maturation: Remove the ice bath and stir for 30 minutes at room temperature until the solution becomes clear, indicating the complete formation of N-benzyl-1H-imidazole-1-carboxamide.
-
Acid Activation: Cool the reaction mixture back to 0 °C. Add MsOH dropwise over 10 minutes.
-
Causality: MsOH protonates the imidazole moiety, converting it into a superior leaving group (an activated carbamoyl cation equivalent)[7]. The internal temperature must be maintained below 30 °C during addition to prevent thermal degradation of the intermediate.
-
-
Fluorinated Amine Coupling: Add 2,2,2-trifluoroethylamine in one rapid portion. Transfer the flask to a heating block set to 50 °C and stir for 4 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the weakly nucleophilic fluorinated amine to successfully attack the sterically hindered, activated intermediate.
-
-
Workup & Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO3 to neutralize excess MsOH and unreacted imidazole. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield 1-Benzyl-3-(2,2,2-trifluoroethyl)urea as a white crystalline solid.
Pharmacophore Application (sEH Inhibition)
The structural topology of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea makes it an ideal fragment for sEH inhibitor design. The urea core mimics the transition state of epoxide hydrolysis, forming tight hydrogen bonds with the catalytic Asp335 residue[8]. The benzyl group occupies the hydrophobic pocket, while the trifluoroethyl group engages the fluorophilic region of the active site, significantly improving the pharmacokinetic profile compared to non-fluorinated analogs[5].
Fig 2. Pharmacophore mapping of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea in the sEH active site.
Spectroscopic Characterization & Data Interpretation
To validate the structural integrity of the synthesized compound, a comprehensive spectroscopic analysis is required. The expected analytical data, reflecting the unique electronic environment created by the fluorinated moiety, is summarized below.
| Analytical Method | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.20 - 7.35 (m, 5H) | Aromatic protons | Benzyl ring (C6H5) |
| δ 6.80 (t, J = 6.5 Hz, 1H) | Amine proton (NH) | Urea NH adjacent to CF3 | |
| δ 6.55 (t, J = 6.0 Hz, 1H) | Amine proton (NH) | Urea NH adjacent to Benzyl | |
| δ 4.25 (d, J = 6.0 Hz, 2H) | Methylene protons | Benzyl CH2 | |
| δ 3.85 (qd, J = 9.5, 6.5 Hz, 2H) | Methylene protons | Trifluoroethyl CH2 | |
| 13C NMR (100 MHz, DMSO-d6) | δ 158.2 | Carbonyl carbon | Urea C=O |
| δ 140.5 | Quaternary carbon | Benzyl ipso-C | |
| δ 125.4 (q, J = 280 Hz) | Trifluoromethyl carbon | CF3 group | |
| δ 43.1 | Methylene carbon | Benzyl CH2 | |
| δ 40.2 (q, J = 33 Hz) | Methylene carbon | Trifluoroethyl CH2 | |
| 19F NMR (376 MHz, DMSO-d6) | δ -71.5 (t, J = 9.5 Hz, 3F) | Fluorine atoms | CF3 group |
| HRMS (ESI-TOF) | m/z 233.0905 | [M+H]+ | C10H12F3N2O+ (Calculated: 233.0902) |
| FT-IR (ATR, cm⁻¹) | 3320, 1635, 1560, 1150 | N-H, C=O, C-F stretches | Urea and CF3 functionalities |
Conclusion
The synthesis of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea via a Brønsted acid-activated CDI protocol represents a safe, scalable, and highly efficient methodology. By understanding the electronic demands of fluorinated amines and applying rational mechanistic interventions (such as MsOH activation), medicinal chemists can reliably access this privileged pharmacophore without relying on hazardous isocyanate intermediates. This workflow ensures high purity and yield, accelerating advanced drug discovery campaigns targeting complex biological systems like sEH.
References
- 897579-02-1 | 1-Benzyl-3-(2,2,2-trifluoroethyl)urea, ChemScene.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, PMC - NIH.
- CAS 819-60-3: 1-(2,2,2-trifluoroethyl)urea, CymitQuimica.
- Synthesis of 3,3,3-trifluoroethyl isocyanate, carbam
- In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, Frontiers.
- Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors, bioRxiv.
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy, PMC - NIH.
- Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums, ACS Public
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 819-60-3: 1-(2,2,2-trifluoroethyl)urea | CymitQuimica [cymitquimica.com]
- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors | bioRxiv [biorxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
